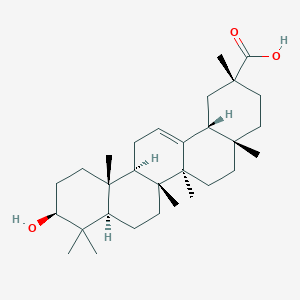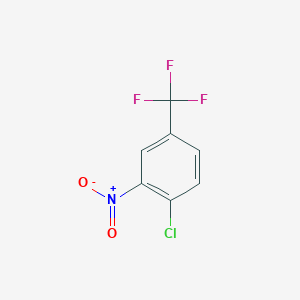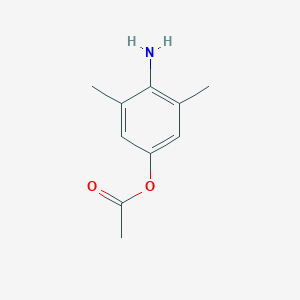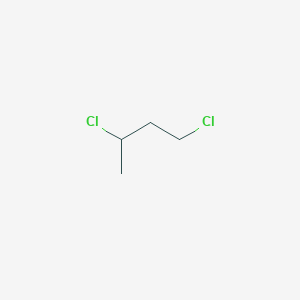
1,2,3,6,7-Pentachloronaphthalene
Overview
Description
1,2,3,6,7-Pentachloronaphthalene is a pale-yellow or white solid or powder with an aromatic odor . It has a molecular formula of C10H3Cl5 .
Molecular Structure Analysis
The molecular structure of 1,2,3,6,7-Pentachloronaphthalene consists of a naphthalene core with five chlorine atoms attached at the 1, 2, 3, 6, and 7 positions .Physical And Chemical Properties Analysis
1,2,3,6,7-Pentachloronaphthalene is a pale-yellow or white solid or powder with an aromatic odor. It has a boiling point of 327-371°C, a melting point of 120°C, and a density of 1.7 g/cm³ .Scientific Research Applications
Isomer Specific Analysis of Tetra- and Pentachloronaphthalene in Fly Ash and Halowax :
- This study identified all isomers of tetra- and pentachloronaphthalenes, including the 1,2,3,6,7-Pentachloronaphthalene isomer, in fly ash from a municipal waste incinerator and in Halowax 1014. The isomer compositions were different in these two sources, indicating variable environmental distributions of these compounds (Imagawa, Yamashita, & Miyazaki, 1993).
The finding of chlorinated dibenzofurans in a Japanese polychlorinated biphenyl sample :
- This research detected pentachloronaphthalene in a Japanese polychlorinated biphenyl sample, raising concerns about its contribution to environmental pollution and potential health impacts (Roach & Pomerantz, 1974).
Improved syntheses and complete characterization of some polychloronaphthalenes :
- The study reports improved methods for synthesizing polychloronaphthalenes, including 1,2,3,6,7-Pentachloronaphthalene, and provides detailed physicochemical data for these compounds. This research aids in understanding the environmental behavior of polychloronaphthalenes (Auger et al., 1993).
1,2,3,5,6,7-Hexachloronaphthalene and 1,2,3,4,6,7-hexachloronaphthalene - selective retention in rat liver and appearance in wildlife :
- This research shows that certain isomers closely related to 1,2,3,6,7-Pentachloronaphthalene are selectively retained in rat liver and can be found in environmental samples, highlighting their persistence and potential bioaccumulation (Asplund, Jakobsson, Haglund, & Bergman, 1994).
Chlorinated naphthalenes in human adipose tissue from Ontario municipalities :
- This study reports the presence of chlorinated naphthalenes, including an unidentified pentachloronaphthalene, in human adipose tissue samples, suggesting human exposure and bioaccumulation (Williams, Kennedy, & Lebel, 1993).
Tissue distribution and elimination of selected chlorinated naphthalenes :
- The study investigates the distribution and elimination of penta- and tetrachloronaphthalene in rats, providing insights into the metabolism and excretion patterns of these compounds, which can include 1,2,3,6,7-Pentachloronaphthalene (Kilanowicz, Galoch, & Sapota, 2004).
Safety and Hazards
properties
IUPAC Name |
1,2,3,6,7-pentachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-6-1-4-2-8(13)10(15)9(14)5(4)3-7(6)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCASBPTHPJCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=CC(=C1Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164499 | |
| Record name | 1,2,3,6,7-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6,7-Pentachloronaphthalene | |
CAS RN |
150224-16-1 | |
| Record name | Naphthalene, 1,2,3,6,7-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6,7-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)



